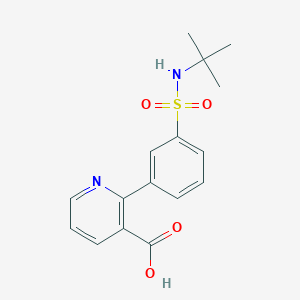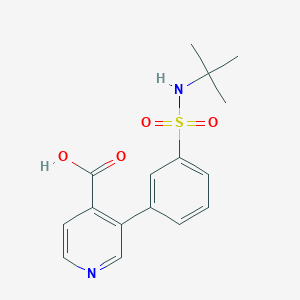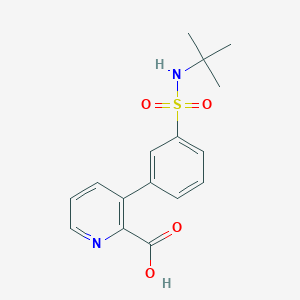
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BtSPHINA) is an organic acid that has been used in scientific research due to its ability to act as a substrate for the enzyme Histone Acetyltransferase (HAT). HAT is an enzyme involved in the regulation of gene expression, and 5-BtSPHINA is a useful tool for studying the effects of HAT activity on gene expression. In
作用机制
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as a substrate for the enzyme HAT. HAT catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, resulting in the activation of gene expression. The acetylation of histone proteins alters the structure of chromatin, making DNA more accessible to transcriptional machinery and resulting in the activation of gene expression.
Biochemical and Physiological Effects
The activation of gene expression by 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to increase the expression of genes involved in cell cycle progression, cell differentiation, and apoptosis. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to induce the expression of genes involved in the synthesis of proteins, lipids, and carbohydrates, as well as genes involved in the metabolism of these molecules.
实验室实验的优点和局限性
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is stable, allowing it to be stored for long periods of time. Third, it is water-soluble, making it easy to work with in aqueous solutions. Finally, it is a potent activator of gene expression, making it a useful tool for studying the effects of HAT activity on gene expression.
However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% for laboratory experiments. First, it is not specific for HAT, and can activate other enzymes involved in gene expression. Second, it can be toxic to cells at high concentrations. Finally, it can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. First, further research could be done to better understand the mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% and its effects on gene expression. Second, further research could be done to develop more specific and potent activators of HAT. Third, further research could be done to develop methods for the large-scale synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. Fourth, further research could be done to develop more effective methods for delivering 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% to cells in order to maximize its effects on gene expression. Finally, further research could be done to investigate the potential therapeutic applications of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%.
合成方法
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with isonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 5-(3-t-butylsulfamoylphenyl)-2-hydroxyisonicotinic acid. The second step involves the oxidation of the intermediate with hydrogen peroxide or another suitable oxidizing agent. This reaction produces 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%.
科学研究应用
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is used in scientific research to study the effects of HAT activity on gene expression. HAT is an enzyme that catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, resulting in the activation of gene expression. By using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% as a substrate for HAT, researchers can study the effects of HAT activity on gene expression.
属性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-5-10(7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSIELBAPVRDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)


![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)



![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)




